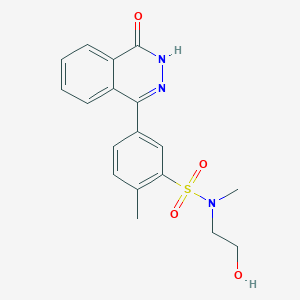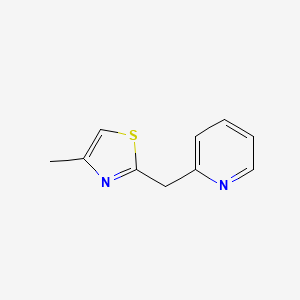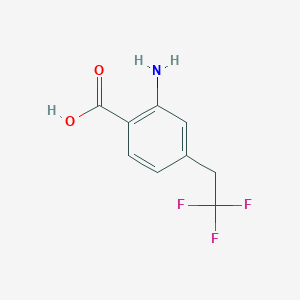
1,4-Bis(heptylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(heptylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features two heptylamino groups attached to the anthracene-9,10-dione core, which can influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(heptylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The amino groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(heptylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Wirkmechanismus
The mechanism of action of 1,4-Bis(heptylamino)anthracene-9,10-dione is not fully understood, but it is believed to interact with cellular components through its quinone moiety. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthraquinone-based anticancer drug with structural similarities.
Ametantrone: Another anthraquinone derivative used in cancer treatment.
9,10-Bis(phenylethynyl)anthracene: Used in organic electronics and as a fluorescent probe.
Uniqueness
1,4-Bis(heptylamino)anthracene-9,10-dione is unique due to its heptylamino substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for research in various fields, including medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
83329-06-0 |
|---|---|
Molekularformel |
C28H38N2O2 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
1,4-bis(heptylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O2/c1-3-5-7-9-13-19-29-23-17-18-24(30-20-14-10-8-6-4-2)26-25(23)27(31)21-15-11-12-16-22(21)28(26)32/h11-12,15-18,29-30H,3-10,13-14,19-20H2,1-2H3 |
InChI-Schlüssel |
FOVQOVMFSCSFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1=C2C(=C(C=C1)NCCCCCCC)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


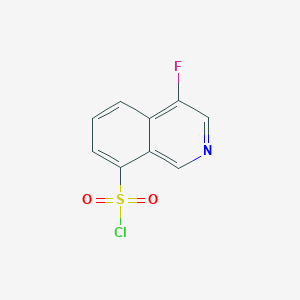
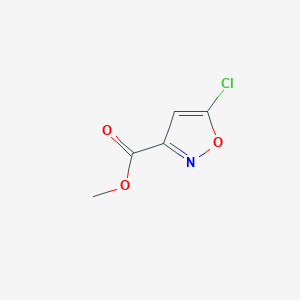
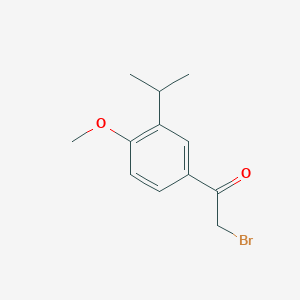

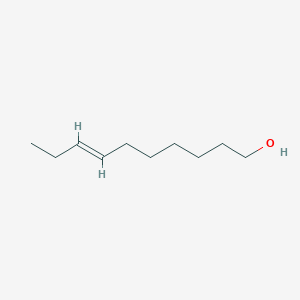
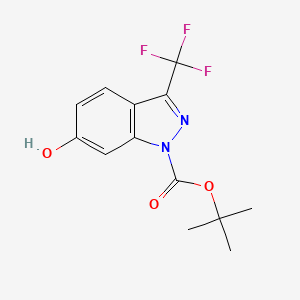

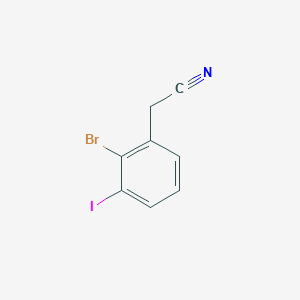
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
